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molecular formula C8H5Br2F3O B8755164 4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE

4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE

Cat. No. B8755164
M. Wt: 333.93 g/mol
InChI Key: FDAOMROLPVEVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088776B2

Procedure details

Add (4-bromo-2-(trifluoromethoxy)phenyl)methanol (9.757 g, 36 mmol) and dichloromethane (180 mL) to a 500 mL flask equipped with a magnetic stir bar and N2 inlet. Cool the solution to 0° C. and then treat with triphenylphosphine (11.33 g, 43 mmol) and carbon tetrabromide (14.26 g, 43 mmol). Stir the reaction at 0° C. for 45 minutes, warm to room temperature and stir an additional 1 hour. Wash the reaction with water (2×180 mL) and saturated sodium chloride solution (1×180 mL), then dry over anhydrous magnesium sulfate. Filter through Celite® and concentrate under vacuum to dryness. Dissolve the residue in hexanes, filter to remove the triphenyl phosphine oxide, and concentrate to a colorless oil. Purify the crude product via silica gel chromatography eluting with hexanes to afford 10.5 g (88%) of the product as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 7.46-7.40 (m, 2H), 7.38-7.33 (m, 1H), 4.46 (s, 3H).
Quantity
9.757 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
11.33 g
Type
reactant
Reaction Step Two
Quantity
14.26 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:35]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:35])=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
9.757 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)OC(F)(F)F
Name
Quantity
180 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.33 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
14.26 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar and N2 inlet
CUSTOM
Type
CUSTOM
Details
the reaction at 0° C. for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature
STIRRING
Type
STIRRING
Details
stir an additional 1 hour
Duration
1 h
WASH
Type
WASH
Details
Wash
CUSTOM
Type
CUSTOM
Details
the reaction with water (2×180 mL) and saturated sodium chloride solution (1×180 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filter through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum to dryness
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in hexanes
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the triphenyl phosphine oxide
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a colorless oil
CUSTOM
Type
CUSTOM
Details
Purify the crude product via silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CBr)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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